molecular formula C10H19NO7 B153482 2-N-(Carboxypropylamino)-2-deoxyglucopyranose CAS No. 134954-46-4

2-N-(Carboxypropylamino)-2-deoxyglucopyranose

Cat. No. B153482
M. Wt: 265.26 g/mol
InChI Key: GCJQXFZHHRGWHB-QXOHVQIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(Carboxypropylamino)-2-deoxyglucopyranose, also known as CPG, is a synthetic carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. CPG is a derivative of glucose and is synthesized through a multistep process involving the reaction of glucose with various reagents.

Mechanism Of Action

2-N-(Carboxypropylamino)-2-deoxyglucopyranose activates the immune system by binding to toll-like receptor 9 (TLR9). TLR9 is a receptor found on immune cells that recognizes bacterial and viral DNA. When 2-N-(Carboxypropylamino)-2-deoxyglucopyranose binds to TLR9, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines and chemokines. This activation of the immune system helps to enhance the immune response to various pathogens.

Biochemical And Physiological Effects

2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to have a number of biochemical and physiological effects. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate immune cells, including dendritic cells, macrophages, and B cells. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been shown to enhance the production of cytokines and chemokines, which are important molecules involved in the immune response. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to enhance the activity of natural killer cells, which are important immune cells involved in the destruction of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose in lab experiments is its ability to activate the immune system. This makes it a useful tool for studying the immune response to various pathogens and for developing new immunotherapies. However, the synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.

Future Directions

There are a number of future directions for the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. One area of research is the development of new immunotherapies using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose as a vaccine adjuvant. Another area of research is the study of the mechanism of action of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose and its interactions with the immune system. Additionally, there is potential for the development of new synthetic carbohydrates based on the structure of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. Overall, the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has the potential to lead to new treatments for a wide range of diseases and conditions.

Synthesis Methods

2-N-(Carboxypropylamino)-2-deoxyglucopyranose is synthesized through a multistep process involving the reaction of glucose with various reagents. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose involves the reaction of glucose with allyl bromide, followed by the reaction with sodium hydride and allylamine. The resulting product is then reacted with succinic anhydride to form 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

2-N-(Carboxypropylamino)-2-deoxyglucopyranose has a wide range of potential scientific research applications. One of the most promising applications of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is in the field of immunology. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate the immune system and enhance the immune response to various pathogens. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been studied for its potential use in cancer immunotherapy. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been studied for its potential use as a vaccine adjuvant.

properties

CAS RN

134954-46-4

Product Name

2-N-(Carboxypropylamino)-2-deoxyglucopyranose

Molecular Formula

C10H19NO7

Molecular Weight

265.26 g/mol

IUPAC Name

4-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoic acid

InChI

InChI=1S/C10H19NO7/c12-4-5-8(15)9(16)7(10(17)18-5)11-3-1-2-6(13)14/h5,7-12,15-17H,1-4H2,(H,13,14)/t5-,7-,8-,9-,10-/m1/s1

InChI Key

GCJQXFZHHRGWHB-QXOHVQIXSA-N

Isomeric SMILES

C(CC(=O)O)CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

SMILES

C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O

Canonical SMILES

C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O

Other CAS RN

134954-46-4

synonyms

(alpha-D-GLUCO)-isomer of 2-N-(carboxypropylamino)-2-deoxyglucopyranose
2-N-(carboxypropylamino)-2-deoxyglucopyranose
NCPADG

Origin of Product

United States

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